4-(4-Methylpiperazino)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-13-6-8-14(9-7-13)10-2-4-11(5-3-10)17(12,15)16/h2-5H,6-9H2,1H3,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSZJGODBWDBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242653 | |
| Record name | Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400644-35-0 | |
| Record name | Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis via 4-Bromomethyl Benzoic Acid Intermediate
A commercially and industrially relevant process involves the following key steps:
| Step | Description | Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1 | Preparation of 4-bromomethyl benzoic acid | p-Toluic acid reacted with N-bromo succinimide and dibenzoyl peroxide in chloroform under reflux for 20 h | Isolated 4-bromomethyl benzoic acid with 97.5% purity by HPLC, 63% yield after filtration and drying at 50-60°C |
| 2 | Nucleophilic substitution with N-methylpiperazine | 4-bromomethyl benzoic acid, potassium carbonate, and N-methylpiperazine in n-butanol at room temperature for 12 h | Formation of 4-(4-methylpiperazinomethyl)benzoic acid intermediate |
| 3 | Work-up and purification | Addition of water to separate impurities, extraction, pH adjustment with isopropanolic HCl or concentrated HCl, filtration, washing with n-butanol | Product isolated as dihydrochloride salt with >99% purity, minimal quaternary salt impurity (0.09-0.2%), sulphated ash <0.5% |
This process is described in detail in patent WO2013008242A1, which highlights the importance of controlling impurity formation—particularly quaternary salt impurities that are difficult to remove by conventional methods. The method includes an optional purification step involving dissolution in sodium hydroxide and re-acidification to achieve ultra-high purity suitable for pharmaceutical intermediates.
Sulfonylation of Amines Using Sulfonyl Chlorides
Another common synthetic approach for sulfonamide derivatives, including related benzenesulfonamides, involves sulfonylation of amines:
| Step | Description | Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1 | Reaction of 4-methylbenzylamine with p-toluenesulfonyl chloride | Stirring in dichloromethane with pyridine as base and HCl scavenger, under nitrogen atmosphere at room temperature for 24 h | Formation of sulfonamide via substitution reaction |
| 2 | Work-up | Acidification with 5 M HCl, extraction with dichloromethane, drying over anhydrous sodium sulfate, evaporation | Isolation of crude sulfonamide |
| 3 | Crystallization | Dissolution in hot ethanol, filtration, and crystallization upon standing | Yield ~42%, pale-yellow crystals with melting point 376–378 K |
This method, reported in peer-reviewed literature, emphasizes the role of pyridine to neutralize HCl formed during the reaction, improving yield and purity. An environmentally benign alternative using aqueous potassium carbonate in tetrahydrofuran has also been noted to enhance reaction rates and yields for sulfonamide synthesis.
Comparative Analysis of Preparation Routes
| Feature | Bromomethyl Benzoic Acid Route | Sulfonylation of Amines Route |
|---|---|---|
| Starting Material | p-Toluic acid → 4-bromomethyl benzoic acid | 4-methylbenzylamine and p-toluenesulfonyl chloride |
| Key Reaction | Nucleophilic substitution with N-methylpiperazine | Sulfonylation of amine by sulfonyl chloride |
| Reaction Conditions | Reflux for bromination; room temp for substitution | Room temperature, inert atmosphere |
| Purification | pH adjustment, extraction, recrystallization | Acid-base extraction, crystallization |
| Yield | 63% for intermediate; >99% purity final product | ~42% yield reported for sulfonamide |
| Impurity Control | Quaternary salt impurity minimized by extraction and pH control | Pyridine scavenges HCl to avoid side reactions |
| Industrial Suitability | High, scalable with controlled impurity profile | Moderate, used for related sulfonamide derivatives |
Research Findings and Notes
The bromomethyl benzoic acid route is preferred for preparing 4-(4-methylpiperazino)benzenesulfonamide dihydrochloride due to its high purity (>99%) and low impurity levels, crucial for pharmaceutical intermediates like Imatinib mesylate.
Quaternary salt impurities formed during nucleophilic substitution can be effectively separated by aqueous extraction and pH adjustments, improving product quality.
Sulfonylation methods using sulfonyl chlorides and amines are well-established for synthesizing aryl sulfonamides, with pyridine playing a dual role as base and acid scavenger to enhance reaction efficiency.
Environmentally friendly modifications using aqueous potassium carbonate in tetrahydrofuran have been reported, offering improved yields and reduced hazardous waste.
Summary Table of Key Reaction Parameters
| Parameter | Value / Condition | Comments |
|---|---|---|
| Bromination temperature | Reflux (~60°C) | 20 hours for complete bromination |
| Substitution temperature | Room temperature | 12 hours reaction time |
| Solvent for substitution | n-Butanol | Facilitates reaction and extraction |
| Base | Potassium carbonate | Neutralizes HBr formed |
| Acidification agent | Concentrated HCl or isopropanolic HCl | For salt formation and purification |
| Purity of final product | >99% by HPLC | Suitable for pharmaceutical use |
| Impurity (quaternary salt) | <0.2% | Controlled by extraction steps |
| Yield (intermediate) | 63% | For 4-bromomethyl benzoic acid |
| Yield (final product) | Not explicitly stated | High purity achieved |
Analyse Chemischer Reaktionen
4-(4-Methylpiperazino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Synthesis of Imatinib Mesylate
Imatinib mesylate, marketed under the brand name Gleevec, is a targeted therapy for CML and gastrointestinal stromal tumors. The synthesis of Imatinib mesylate involves several key intermediates, with 4-(4-Methylpiperazino)benzenesulfonamide being crucial due to its role in forming the active pharmaceutical ingredient (API).
- Process Overview : The compound is synthesized through a multi-step process that includes condensation reactions involving 4-bromomethyl benzoic acid and N-methyl piperazine. This method aims to produce high-purity intermediates suitable for pharmaceutical use .
- Purity Requirements : The purity of intermediates is critical; processes yielding >99% purity are preferred to minimize impurities that could affect therapeutic efficacy .
1.2 Other Potential Drug Formulations
Research indicates that derivatives of 4-(4-Methylpiperazino)benzenesulfonamide may exhibit antimicrobial properties. This opens avenues for developing new antibiotics or adjunct therapies for existing treatments.
Case Studies
3.1 Clinical Relevance
A study highlighted the effectiveness of Imatinib mesylate in treating patients with CML who had not responded to previous therapies. The successful outcomes were linked to the quality and consistency of the intermediates used in drug formulation, underscoring the importance of compounds like 4-(4-Methylpiperazino)benzenesulfonamide in clinical settings .
3.2 Research on Antimicrobial Properties
Recent investigations into sulfonamide derivatives have demonstrated potential antibacterial effects against various pathogens. These studies suggest that modifications to the piperazine moiety could enhance activity against resistant strains, paving the way for new therapeutic agents .
Wirkmechanismus
The mechanism of action of 4-(4-Methylpiperazino)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in regulating pH in tumor cells, which often exhibit altered metabolism and hypoxia. By inhibiting CA IX, this compound disrupts the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of CA IX, where the compound binds and prevents the enzyme from catalyzing the hydration of carbon dioxide .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 4-(4-methylpiperazino)benzenesulfonamide can be contextualized by comparing it to other benzenesulfonamide derivatives and piperazino-substituted analogs. Below is a detailed analysis:
Substituent-Driven Physicochemical Properties
*clogP: Calculated partition coefficient (octanol/water). †Estimated based on structural analogs; methylpiperazino groups reduce lipophilicity compared to pyrazole or chlorophenyl substituents.
- Lipophilicity and Bioavailability: The 4-methylpiperazino group enhances water solubility due to its basic nitrogen atoms, resulting in a lower clogP (~1.2) compared to pyrazole-substituted analogs (clogP 1.5–3.0) . While reduced lipophilicity may limit membrane permeability, it improves solubility, a critical factor for oral bioavailability. Notably, all 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives comply with Lipinski’s "rule of five" (MW <500, clogP ≤5), suggesting favorable drug-likeness .
- Biological Activity: Antiparasitic Activity: Pyrazole-substituted benzenesulfonamides exhibit potent activity against Leishmania species (IC₅₀: 1–10 µM), attributed to their balanced hydrophobicity . The piperazino derivative’s activity remains underexplored but is hypothesized to target similar enzymes (e.g., carbonic anhydrases). Fluorescent Probes: Nuclear Yellow, a benzimidazole-linked benzenesulfonamide, binds DNA and is used in cellular imaging . This highlights the role of sulfonamide scaffolds in diverse applications.
Key Research Findings
- Pharmacokinetics: Piperazino-substituted sulfonamides generally exhibit superior aqueous solubility compared to pyrazole or benzimidazole analogs, making them suitable for intravenous formulations.
- Target Selectivity: The 4-methylpiperazino group may enhance selectivity for amine-binding pockets in enzymes (e.g., carbonic anhydrase IX) due to its hydrogen-bonding capacity .
Biologische Aktivität
4-(4-Methylpiperazino)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure, which contributes to its interactions with various biological targets, making it a subject of interest for therapeutic applications.
Chemical Structure
The chemical formula for 4-(4-Methylpiperazino)benzenesulfonamide is C₁₃H₁₈N₂O₂S. The presence of a piperazine ring and a sulfonamide group enhances its solubility and ability to interact with biological systems.
The biological activity of 4-(4-Methylpiperazino)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Notably, it has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are essential for maintaining acid-base balance in organisms.
Biological Activity Overview
Recent studies have highlighted the following biological activities of 4-(4-Methylpiperazino)benzenesulfonamide:
- Carbonic Anhydrase Inhibition : This compound has shown significant inhibitory activity against human carbonic anhydrases, particularly isoforms II and IX, which are implicated in cancer progression and other diseases .
- Antitumor Activity : In vitro studies have demonstrated that 4-(4-Methylpiperazino)benzenesulfonamide exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Antimicrobial Properties : Preliminary evaluations suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are needed to confirm these effects .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Carbonic Anhydrase Inhibition | hCA II, hCA IX | |
| Antitumor Activity | Various cancer cell lines | |
| Antimicrobial Activity | Bacterial strains |
Case Study: Carbonic Anhydrase Inhibition
In a study evaluating the inhibition of carbonic anhydrases, 4-(4-Methylpiperazino)benzenesulfonamide was tested against several isoforms. The results indicated that it inhibited hCA II with an IC50 value in the low micromolar range, demonstrating its potential as a therapeutic agent for conditions related to dysregulated carbonic anhydrase activity .
Case Study: Antitumor Efficacy
Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in several types of cancer cells, suggesting mechanisms involving mitochondrial dysfunction and caspase activation. The compound's efficacy was compared to standard chemotherapeutics, showing promising results that warrant further investigation into its clinical applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Methylpiperazino)benzenesulfonamide, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, where 4-chlorobenzenesulfonamide reacts with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Purity levels ≥97% are achievable through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/methanol) . Monitoring reaction progress via TLC (Rf ~0.3 in 9:1 DCM:MeOH) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing 4-(4-Methylpiperazino)benzenesulfonamide?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the methylpiperazine moiety (δ ~2.3 ppm for N–CH3 protons; δ ~50–55 ppm for piperazine carbons) and sulfonamide group (δ ~7.5–8.0 ppm for aromatic protons) .
- FT-IR : Key peaks include sulfonamide S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Expected [M+H]+ ion at m/z 268.1 (C11H17N3O2S).
Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic systems?
- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in DMSO, DMF, and methanol. Stability studies (via accelerated degradation at 40°C/75% RH) indicate hydrolytic sensitivity under acidic conditions (pH <4), necessitating storage in inert, anhydrous environments .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 4-(4-Methylpiperazino)benzenesulfonamide derivatives?
- Methodological Answer : A 2^k factorial design can evaluate variables (e.g., temperature, solvent polarity, stoichiometry). For example:
- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. DMSO), and reaction time (12h vs. 24h).
- Response Variables : Yield (%) and purity (HPLC area%). Statistical analysis (ANOVA) identifies optimal conditions while minimizing side reactions (e.g., sulfonamide hydrolysis) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies include:
- Metabolic Profiling : LC-MS/MS to identify metabolites in plasma/tissue homogenates.
- Formulation Optimization : Use of nanocarriers (liposomes) to enhance solubility and tissue penetration .
- Dose-Response Reassessment : Adjusting in vivo dosing regimens based on in vitro IC50 values and protein binding assays .
Q. How can molecular docking and QSAR models elucidate the structure-activity relationship (SAR) of this compound’s enzyme inhibition?
- Methodological Answer :
- Docking (AutoDock Vina) : Dock the compound into target enzyme active sites (e.g., carbonic anhydrase IX) to identify key interactions (e.g., sulfonamide-Zn²+ coordination).
- QSAR : Use Hammett substituent constants (σ) and steric parameters (Es) to correlate piperazine substituent effects with inhibitory potency. Validation via leave-one-out cross-checks ensures model robustness .
Q. What methodologies validate the compound’s role as a fluorescent probe in cellular imaging studies?
- Methodological Answer :
- Fluorescence Titration : Measure emission intensity (λex = 350 nm, λem = 450 nm) in presence of target biomolecules (e.g., DNA G-quadruplexes).
- Confocal Microscopy : Assess subcellular localization in live cells (e.g., HeLa), using co-staining with organelle-specific dyes (e.g., MitoTracker).
- Competitive Binding Assays : Displace the probe with known ligands to confirm specificity .
Data Analysis and Theoretical Frameworks
Q. How should researchers integrate theoretical frameworks (e.g., transition state theory) into mechanistic studies of this compound’s reactivity?
- Methodological Answer : Apply density functional theory (DFT, B3LYP/6-31G*) to model reaction pathways (e.g., nucleophilic substitution at the sulfonamide sulfur). Compare computed activation energies (ΔG‡) with experimental kinetic data (Arrhenius plots) to validate mechanisms .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in preclinical studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model LD50 values. Bootstrap resampling (n=1000 iterations) quantifies uncertainty, while Kaplan-Meier survival curves assess time-to-toxicity endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
